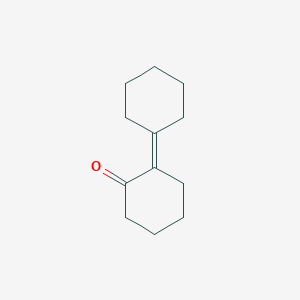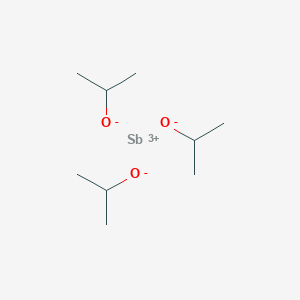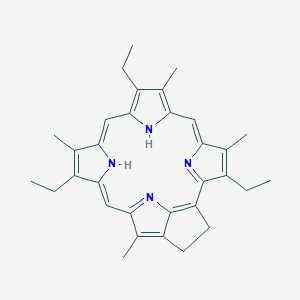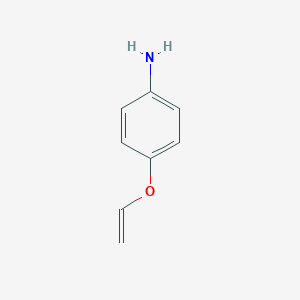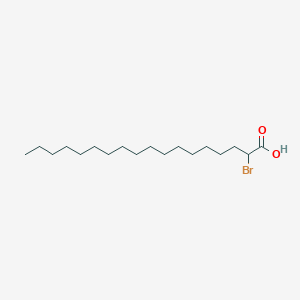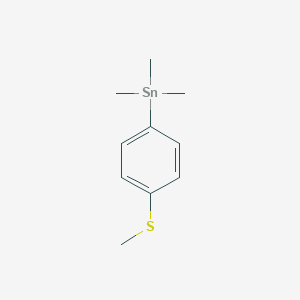
9-Phenylnonanoic acid
Übersicht
Beschreibung
9-Phenylnonanoic acid is a compound that has not been directly studied in the provided papers. However, related compounds and their biosynthesis, production, and incorporation into biological systems have been investigated. For instance, the biosynthesis of 9-phenylperinaphthenone from Lachnanthes tinctoria involves the condensation of phenylalanine, tyrosine, and acetic acid, with the elimination of the acetate carboxyl carbon atom . This process is somewhat related to the biosynthesis pathways that might be involved in the formation of 9-phenylnonanoic acid.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, 9-hydroxynonanoic acid is produced from methyl oleate through ozonolysis and hydrogenation reactions . Another compound, (propyl-2′ cyclohexen-4′ yl-1′)-9 nonanoic acid, is synthesized through a series of reactions including Kondakof condensation, Diels-Alder reaction, and reduction of the disubstituted cyclohexenyl ketone . These methods provide insight into potential synthetic routes that could be adapted for the synthesis of 9-phenylnonanoic acid.
Molecular Structure Analysis
The molecular structures of compounds similar to 9-phenylnonanoic acid have been confirmed using various spectroscopic techniques. For instance, 9-hydroxynonanoic acid and its conversion product, 1,11-dioxacycloicosane-2,12-dione, were confirmed by 1H NMR, 13C NMR, and FTIR spectroscopy . These techniques could similarly be employed to analyze the molecular structure of 9-phenylnonanoic acid.
Chemical Reactions Analysis
The chemical reactions involving compounds related to 9-phenylnonanoic acid include the metabolic incorporation of 9-(2-anthryl)-nonanoic acid into the membrane lipids of Chinese hamster ovary cells . This compound is a fluorescent and photoactivable probe used to study lipid distribution in biological membranes. The metabolic incorporation proceeds without significant degradation or elongation of the fatty acid, indicating that 9-phenylnonanoic acid could potentially undergo similar reactions in biological systems.
Physical and Chemical Properties Analysis
The physical properties of polymers derived from related compounds, such as aliphatic poly(nonanolactones) synthesized from 9-hydroxynonanoic acid, have been characterized using modulated differential scanning calorimetry (MDSC) and thermogravimetric analysis (TGA) . These techniques could be used to determine the physical and chemical properties of 9-phenylnonanoic acid and its derivatives.
Wissenschaftliche Forschungsanwendungen
Polyester Production : Hazer et al. (1996) investigated the use of 9-phenylnonanoic acid and other aromatic substrates for polyester production by Pseudomonas oleovorans and Pseudomonas putida. They found that these bacteria could produce poly-3-hydroxyalkanoates (PHAs) from these substrates, with polymer yields ranging from 3 to 47% of cell dry weight and varying molecular weights and polydispersities. This study highlights the potential of 9-phenylnonanoic acid in biopolymer production (Hazer, Lenz, & Fuller, 1996).
Biological Membrane Studies : Dupou et al. (1988) explored the use of 9-phenylnonanoic acid as a photoactivatable fluorescent probe for studying the lateral diffusion and distribution of lipids in biological membranes. They incorporated this compound into the glycerophospholipids of Chinese hamster ovary cells and measured the diffusion coefficient of intrinsic lipids in the plasma membrane. This research provides insight into the utility of 9-phenylnonanoic acid in membrane biophysics (Dupou, López, & Tocanne, 1988).
Amino Acid Protection : Soley and Taylor (2019) reported a chemoselective procedure for introducing the 9-phenyl-9-fluorenyl protecting group into various functional groups like amines, acids, alcohols, and thiols. Their method, which includes the use of 9-chloro-9-phenylfluorene, provides a rapid and efficient means for protecting these functional groups, potentially including 9-phenylnonanoic acid (Soley & Taylor, 2019).
Herbicidal Activity : Fu et al. (2021) conducted research on the design, synthesis, and herbicidal activity of aryl-formyl piperidinone derivatives, potentially including derivatives of 9-phenylnonanoic acid. This study contributes to the understanding of natural product fragments in the development of herbicides (Fu et al., 2021).
Antiproliferative Activity : González et al. (2002) investigated the antiproliferative activity of compounds containing an α-methylene-γ-lactone group, which could include modifications of 9-phenylnonanoic acid. Their research focused on the effects on HL-60 cells and other cell types, providing insights into potential therapeutic applications (González et al., 2002).
Wirkmechanismus
Target of Action
The primary targets of 9-Phenylnonanoic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The specifics of these interactions and the resulting changes are subject to ongoing research .
Biochemical Pathways
One study has shown that the biotransformation of oleic acid to 9-(nonanoyloxy)nonanoic acid involves the enzymes OhyA (hydratase), ADH (alcohol dehydrogenase), and BVMO (Baeyer-Villiger Monooxygenase) consecutively . .
Pharmacokinetics
These properties play a crucial role in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a part of ongoing research, scientists are studying its potential effects and applications .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect its action .
Eigenschaften
IUPAC Name |
9-phenylnonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c16-15(17)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWLWLXGACJYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391123 | |
| Record name | 9-Phenylnonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenylnonanoic acid | |
CAS RN |
16269-06-0 | |
| Record name | 9-Phenylnonanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016269060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Phenylnonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16269-06-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-PHENYLNONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OR0E4W6Z0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 9-phenylnonanoic acid relate to its activity?
A2: The structure of 9-phenylnonanoic acid plays a crucial role in its interaction with cytochrome P450 4A1. While it doesn't get metabolized by the enzyme, its structure allows it to bind tightly to the active site, preventing other substrates like lauric acid from being processed []. This suggests that the phenyl ring at the end of the nonanoic acid chain might be crucial for binding, but not for the catalytic reaction itself.
Q2: Are there any known antibacterial properties of 9-phenylnonanoic acid derivatives?
A4: Research suggests that a derivative of 9-phenylnonanoic acid, namely (+/-)-6-benzyl-1-(3-carboxypropyl)indane (PM2c), exhibits antibacterial activity, particularly against Helicobacter pylori []. This compound was developed based on the structure of magainin 2, an antimicrobial peptide []. Interestingly, PM2c showed selective antibacterial activity, being effective against H. pylori but not against Escherichia coli and only weakly active against Staphylococcus aureus []. This finding highlights the potential for developing novel anti-H. pylori agents based on the structural features of 9-phenylnonanoic acid derivatives.
Q3: What analytical techniques are used to study 9-phenylnonanoic acid and its derivatives?
A5: Various analytical techniques are employed in the study of 9-phenylnonanoic acid and its related compounds. High-performance liquid chromatography (HPLC) is used to identify and quantify metabolites, specifically phenylacetyl-coenzyme A (PA-CoA), within bacterial cells []. Additionally, enzyme-based assays using purified acyl-CoA:6-aminopenicillanic acid acyltransferase from Penicillium chrysogenum are also employed for the identification of specific metabolites [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



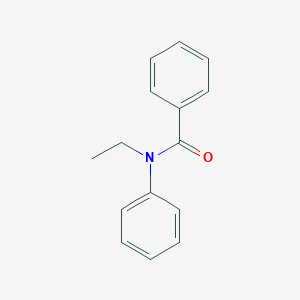
![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)
